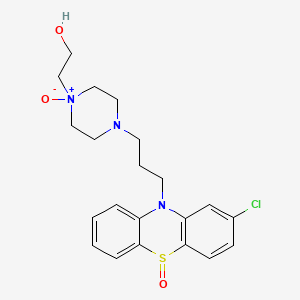
Perphenazine Sulfoxide N1-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Perphenazine Sulfoxide N1-Oxide typically involves the oxidation of Perphenazine. Common oxidizing agents used in this process include hydrogen peroxide and organic peroxides . The reaction conditions often require maintaining a low temperature to ensure the stability of the product . Industrial production methods may involve solid-phase extraction techniques to isolate and purify the compound .
化学反応の分析
Perphenazine Sulfoxide N1-Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: It can be reduced back to Perphenazine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and N-oxide functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include various oxidized and reduced metabolites of Perphenazine .
科学的研究の応用
Perphenazine Sulfoxide N1-Oxide has several scientific research applications:
作用機序
Perphenazine Sulfoxide N1-Oxide exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This mechanism is similar to that of Perphenazine, which blocks dopamine receptors in the central nervous system, leading to its antipsychotic and anti-emetic effects . The compound also interacts with alpha-adrenergic receptors, contributing to its pharmacological profile .
類似化合物との比較
Perphenazine Sulfoxide N1-Oxide is unique compared to other phenothiazine derivatives due to its specific sulfoxide and N-oxide functional groups. Similar compounds include:
Perphenazine: The parent compound, which lacks the sulfoxide and N-oxide groups.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different functional groups.
Promethazine: A phenothiazine used primarily as an antihistamine and antiemetic.
These compounds share a common phenothiazine core structure but differ in their functional groups and pharmacological profiles, highlighting the uniqueness of this compound.
特性
分子式 |
C21H26ClN3O3S |
|---|---|
分子量 |
436.0 g/mol |
IUPAC名 |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)29(21)28)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
InChIキー |
NFGFVNMYTZTVPC-UHFFFAOYSA-N |
正規SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)(CCO)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















